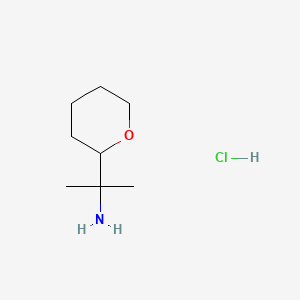![molecular formula C11H16N2O2S B13456697 N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide is a compound that features a pyrrolidine ring attached to a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide typically involves the reaction of pyrrolidine with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to yield the final product. Common reagents used in this synthesis include pyrrolidine, benzenesulfonyl chloride, and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide.
Benzenesulfonamide derivatives: Compounds like N-(benzenesulfonyl)pyrrolidine and N-(benzenesulfonyl)piperidine are structurally related.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H16N2O2S |
|---|---|
分子量 |
240.32 g/mol |
IUPAC 名称 |
N-(pyrrolidin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,11-6-2-1-3-7-11)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
InChI 键 |
ZSTNPSFKCXNSSX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



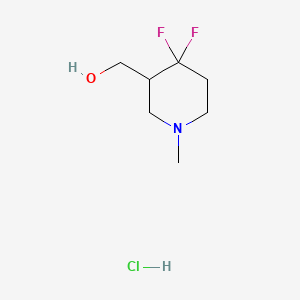
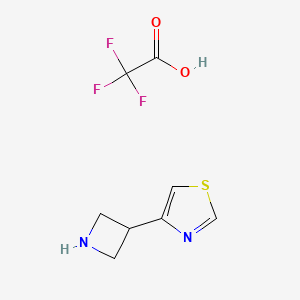
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
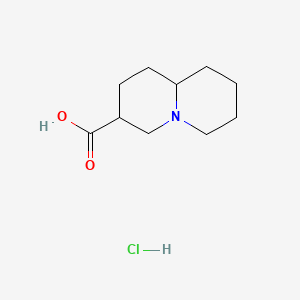
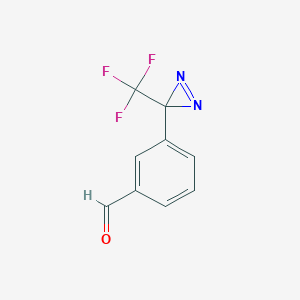
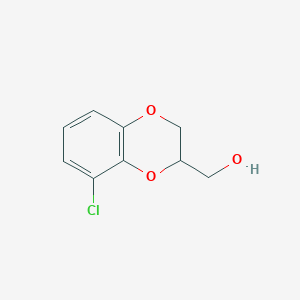
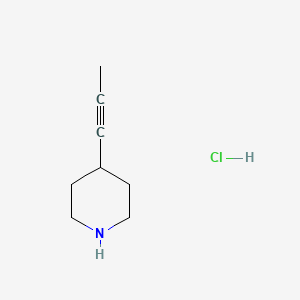
![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
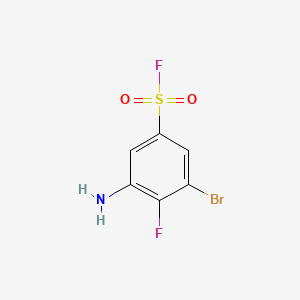
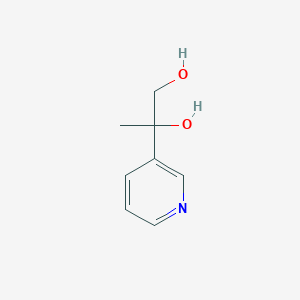
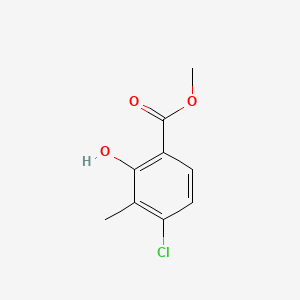
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
